Methylene dioxyphenol
Overview
Description
Methylene dioxyphenol, also known as 3,4-methylenedioxyphenol, is a phenolic compound characterized by the presence of a methylenedioxy group attached to a phenol ring. This compound is notable for its aromatic structure, which includes two oxygen atoms connected to a methylene bridge (-CH2- unit). This compound is commonly found in natural products and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-methylenedioxyphenol typically involves the oxidation of 3,4-methylenedioxyacetophenone. The process begins with the addition of hydrogen peroxide to a solution of toluene and formic acid, resulting in an oxidation reaction. The resulting product is then hydrolyzed, neutralized, and rectified to obtain 3,4-methylenedioxyphenol . This method is advantageous due to the availability of raw materials, mild reaction conditions, and high yield.
Industrial Production Methods: Industrial production of methylene dioxyphenol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Methylene dioxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group directs substitutions to the ortho and para positions on the aromatic ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts reagents.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Scientific Research Applications
Methylene dioxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized as a synergist in insecticide formulations to enhance the activity of pyrethroids and carbamates
Mechanism of Action
The mechanism of action of methylene dioxyphenol involves its interaction with various molecular targets and pathways. For instance, sesamol, a derivative of this compound, exerts lipid-lowering effects by influencing molecular processes involved in fatty acid synthesis and oxidation, as well as cholesterol metabolism. It targets liver X receptor alpha, sterol regulatory element-binding protein-1, fatty acid synthase, peroxisome proliferator-activated receptor alpha, and AMP-activated protein kinase signaling pathways .
Comparison with Similar Compounds
Methylene dioxyphenol can be compared with other similar compounds, such as:
Safrole: Another methylenedioxy compound found in sassafras oil, used in the synthesis of various chemicals.
Piperonyl butoxide: A methylenedioxyphenyl compound used as an insecticide synergist.
Tadalafil: A pharmaceutical compound containing a methylenedioxy group, used to treat erectile dysfunction
Uniqueness: this compound is unique due to its specific structure and the presence of both phenolic and methylenedioxy groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-hydroxyphenoxy)methoxy]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8,14-15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFUPTYCWKUJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCOC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3,4-methylene dioxyphenol commonly used for in a research setting?
A1: 3,4-methylene dioxyphenol, also known as sesamol, is often investigated for its potential antioxidant and radioprotective properties. [, ] For example, studies have explored its ability to protect against radiation-induced DNA damage and oxidative stress in cells and animal models. [] It has also been investigated as a potential ingredient in food products to enhance their quality and shelf life due to its antioxidant activity. []
Q2: How effective is 3,4-methylene dioxyphenol in protecting against radiation-induced damage?
A2: Research suggests that 3,4-methylene dioxyphenol exhibits promising radioprotective effects. In a study using mice, pre-treatment with 3,4-methylene dioxyphenol significantly reduced DNA damage in various tissues after exposure to gamma radiation. [] Furthermore, it mitigated radiation-induced oxidative stress by preventing lipid peroxidation and boosting levels of crucial antioxidants like glutathione (GSH) and glutathione peroxidase (GPx) in vital organs like the liver, kidney, and brain. []
Q3: Beyond its biological activities, are there any other interesting applications of 3,4-methylene dioxyphenol in a research context?
A3: Yes, 3,4-methylene dioxyphenol is a versatile molecule. For instance, it serves as a building block in synthesizing various xanthene derivatives, which are valuable compounds in organic chemistry and medicinal chemistry. [, ] This is often achieved through reactions involving aromatic aldehydes and other reagents, sometimes using catalysts like Preyssler type heteropolyacid. []
Q4: What are the advantages of using 3,4-methylene dioxyphenol in organic synthesis reactions, particularly for xanthene derivatives?
A4: 3,4-methylene dioxyphenol is a valuable reagent in synthesizing xanthene derivatives because the reactions often proceed with good to excellent yields. [] Researchers have explored different catalysts and reaction conditions to optimize these processes, including solvent-free methodologies to minimize environmental impact. [, ]
Q5: Has 3,4-methylene dioxyphenol been explored in the development of hair coloring agents?
A5: Yes, 3,4-methylene dioxyphenol has been investigated as a potential coupling agent in oxidative hair coloring formulations. [] These formulations often include a combination of developing and coupling agents to achieve the desired hair color. Research suggests that 3,4-methylene dioxyphenol, when used in specific combinations with other agents, can contribute to good coloring properties in hair dye products. []
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